H-Lys(Fmoc)-OH

説明

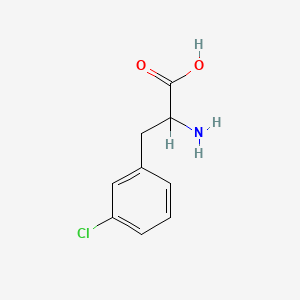

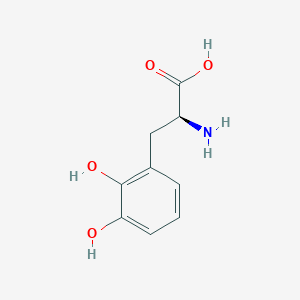

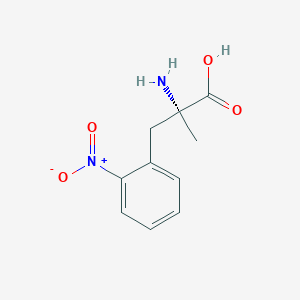

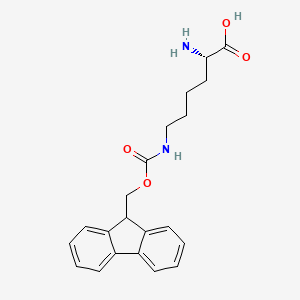

H-Lys(Fmoc)-OH is a derivative of the amino acid Lysine, where the amino group is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of H-Lys(Fmoc)-OH involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . This process is typically carried out using standard solid-phase peptide synthesis procedures .

Molecular Structure Analysis

The molecular structure of H-Lys(Fmoc)-OH includes an aliphatic region and a Lys residue . The Fmoc group is an aromatic portion that protects the amino group .

Chemical Reactions Analysis

The chemical reactions involving H-Lys(Fmoc)-OH primarily involve its use in the synthesis of peptides . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation.

Physical And Chemical Properties Analysis

H-Lys(Fmoc)-OH has a molecular weight of 418.92 and a chemical formula of C22H26N2O4 . It is typically stored at temperatures below -15°C .

科学的研究の応用

Biomedical Applications

H-Lys(Fmoc)-OH is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and as diagnostic tools for imaging .

Tissue Engineering

The hydrogels created using H-Lys(Fmoc)-OH have potential applications in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Cell Adhesion Assays

These hydrogels have been tested for their potential employment as extracellular matrices by conducting cytotoxicity and cell adhesion assays on 3T3 fibroblast and HaCat cell lines .

Synthesis of Organogelators

H-Lys(Fmoc)-OH is used in the synthesis of Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s . These compounds serve as organogelators that can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .

Creation of Nanostructures

The organogelators synthesized using H-Lys(Fmoc)-OH can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . These nanostructures have potential applications in various fields of nanotechnology.

Fluorescence Spectrum Studies

The fluorescence spectrum of compound 2 in 1,2-dichloroethane and benzene demonstrates that the emission peak of Fmoc at 320 nm has red-shifted and the intensity decreases gradually, while the intensity of the emission peak at 460 nm substantially enhances as a function of concentration . This indicates the existence of π - π stacking interactions and the formation of J-type aggregates .

作用機序

Target of Action

H-Lys(Fmoc)-OH, also known as Fmoc-Lysine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in peptide chains. The Fmoc group acts as a protective group for the amino group during peptide synthesis .

Mode of Action

The Fmoc group in H-Lys(Fmoc)-OH is base-labile, meaning it can be removed under basic conditions . During peptide synthesis, the Fmoc group protects the amino group from unwanted reactions. Once the desired peptide bond is formed, the Fmoc group is removed, allowing the amino group to participate in further reactions .

Biochemical Pathways

H-Lys(Fmoc)-OH doesn’t directly participate in any biochemical pathways. Instead, it’s used to synthesize peptides that can affect various biochemical pathways. For instance, peptides synthesized using H-Lys(Fmoc)-OH can serve as organogelators, forming stable thermo-reversible organogels in various solvents . These organogels can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures .

Result of Action

The primary result of H-Lys(Fmoc)-OH action is the formation of peptides with protected amino groups. These peptides can then be used in various applications, such as the formation of organogels . In some cases, these peptides can support cell adhesion, survival, and duplication .

Action Environment

The action of H-Lys(Fmoc)-OH is influenced by the environment in which it’s used. For instance, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the ability of the synthesized peptides to form organogels can be influenced by factors such as the type of solvent used .

Safety and Hazards

Specific safety and hazard information for H-Lys(Fmoc)-OH may not be readily available. However, general safety practices for handling chemicals should be followed. This includes avoiding ingestion, skin contact, and inhalation .

将来の方向性

H-Lys(Fmoc)-OH and similar compounds have potential applications in the field of biomedical engineering. For example, they can be used to create peptide-based hydrogels, which are biocompatible materials suitable for drug delivery, diagnostic tools for imaging, and as scaffolds for bioprinting .

特性

IUPAC Name |

(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQBUPMYCNRBCQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316632 | |

| Record name | N′-Fmoc-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(Fmoc)-OH | |

CAS RN |

84624-28-2 | |

| Record name | N′-Fmoc-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84624-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N′-Fmoc-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84624-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。